molecular formula C16H20N2O5 B4996471 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid

1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid

Cat. No.: B4996471
M. Wt: 320.34 g/mol
InChI Key: RFPUVOPOUHQRCI-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid is a compound that combines the structural features of an imidazole ring and an oxalic acid moiety Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylphenoxy)butyl]imidazole typically involves the following steps:

  • Formation of the 4-(4-Methylphenoxy)butyl Intermediate

      Starting Materials: 4-methylphenol and 1,4-dibromobutane.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

      Product: 4-(4-Methylphenoxy)butyl bromide.

  • Imidazole Formation

      Starting Materials: 4-(4-Methylphenoxy)butyl bromide and imidazole.

      Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

      Product: 1-[4-(4-Methylphenoxy)butyl]imidazole.

  • Oxalic Acid Addition

      Starting Materials: 1-[4-(4-Methylphenoxy)butyl]imidazole and oxalic acid.

      Reaction Conditions: The reaction is performed in an aqueous medium at room temperature.

      Product: 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate or hydrogen peroxide.

      Conditions: Aqueous or organic solvents at elevated temperatures.

      Products: Oxidized derivatives of the imidazole ring or the phenoxy group.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Anhydrous solvents at low temperatures.

      Products: Reduced forms of the imidazole ring or the phenoxy group.

  • Substitution

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Organic solvents at room temperature.

      Products: Halogenated derivatives of the imidazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at 60-80°C.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Bromine in chloroform at room temperature.

Major Products

    Oxidation: 4-(4-Methylphenoxy)butylimidazole-2-carboxylic acid.

    Reduction: 4-(4-Methylphenoxy)butylimidazole.

    Substitution: 1-[4-(4-Bromomethylphenoxy)butyl]imidazole.

Scientific Research Applications

1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid has diverse applications in scientific research:

  • Chemistry

      Catalysis: Used as a ligand in transition metal-catalyzed reactions.

      Synthesis: Intermediate in the synthesis of complex organic molecules.

  • Biology

      Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

      Protein Binding: Studied for its binding affinity to various proteins.

  • Medicine

      Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

      Drug Development: Potential lead compound for the development of new pharmaceuticals.

  • Industry

      Material Science: Used in the development of advanced materials with specific properties.

      Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The phenoxy group may enhance binding affinity through hydrophobic interactions. The oxalic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Butylimidazole: Lacks the phenoxy and oxalic acid groups, resulting in different chemical properties and applications.

    4-(1H-Imidazol-1-yl)phenol: Contains a phenol group instead of the butyl chain, leading to different reactivity and biological activity.

    1-(4-Methylphenyl)imidazole: Similar structure but without the butyl chain and oxalic acid moiety.

Uniqueness

1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid is unique due to the combination of the imidazole ring, phenoxy group, and oxalic acid moiety

Properties

IUPAC Name

1-[4-(4-methylphenoxy)butyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.C2H2O4/c1-13-4-6-14(7-5-13)17-11-3-2-9-16-10-8-15-12-16;3-1(4)2(5)6/h4-8,10,12H,2-3,9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPUVOPOUHQRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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